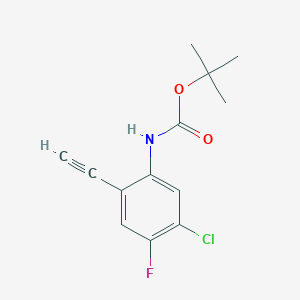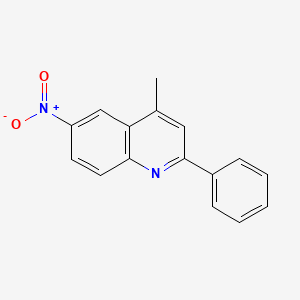
4-Methyl-6-nitro-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-nitro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H12N2O2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core substituted with a methyl group at the 4-position, a nitro group at the 6-position, and a phenyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-nitro-2-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde or ketone as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and proceeds through a cyclization process to form the quinoline ring.
Another method involves the Skraup synthesis, which uses aniline derivatives, glycerol, and an oxidizing agent like nitrobenzene or arsenic acid. This method also requires an acid catalyst and high temperatures to facilitate the cyclization reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperatures, pressures, and catalysts, to maximize yield and purity. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-Methyl-6-nitro-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide using oxidizing agents like peracids.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Peracids, such as m-chloroperbenzoic acid.
Substitution: Various electrophiles, such as halogens or alkylating agents, in the presence of a Lewis acid catalyst.
Major Products
Reduction: 4-Methyl-6-amino-2-phenylquinoline.
Oxidation: this compound N-oxide.
Substitution: Various substituted quinoline derivatives depending on the electrophile used
科学的研究の応用
4-Methyl-6-nitro-2-phenylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 4-Methyl-6-nitro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
4-Methylquinoline: Lacks the nitro and phenyl groups, resulting in different chemical and biological properties.
6-Nitroquinoline: Lacks the methyl and phenyl groups, leading to different reactivity and applications.
2-Phenylquinoline:
Uniqueness
4-Methyl-6-nitro-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the phenyl group contributes to its stability and potential interactions with biological targets .
特性
CAS番号 |
6344-39-4 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
4-methyl-6-nitro-2-phenylquinoline |
InChI |
InChI=1S/C16H12N2O2/c1-11-9-16(12-5-3-2-4-6-12)17-15-8-7-13(18(19)20)10-14(11)15/h2-10H,1H3 |
InChIキー |
BVGCACKPKHGSCI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)


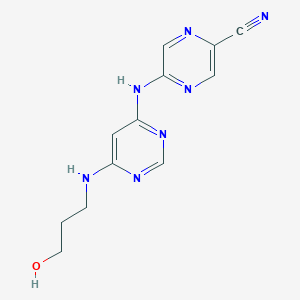

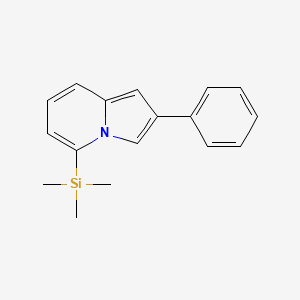

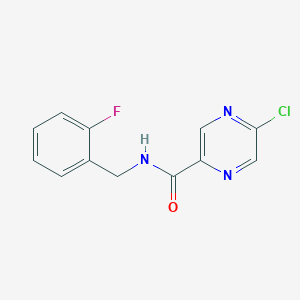

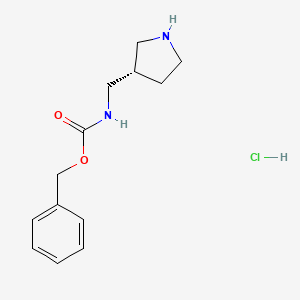

![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)
